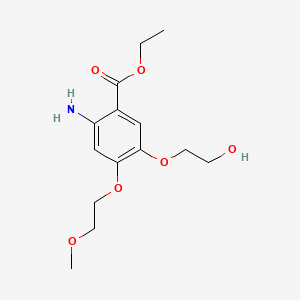
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate is a complex organic compound with a unique structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate typically involves multiple steps. One common method includes the esterification of a benzoic acid derivative followed by the introduction of amino and hydroxyethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethoxy groups can yield aldehydes or carboxylic acids, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-Amino-4-(2-hydroxyethoxy)benzoate: Lacks the methoxyethoxy group, which may affect its reactivity and applications.
Ethyl 2-Amino-5-(2-methoxyethoxy)benzoate: Lacks the hydroxyethoxy group, which can influence its solubility and biological activity.
Uniqueness
Ethyl 2-Amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate is unique due to the presence of both hydroxyethoxy and methoxyethoxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C14H21NO6 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
ethyl 2-amino-5-(2-hydroxyethoxy)-4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C14H21NO6/c1-3-19-14(17)10-8-12(20-5-4-16)13(9-11(10)15)21-7-6-18-2/h8-9,16H,3-7,15H2,1-2H3 |
InChI Key |
FXIDLZXORVCLDW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1N)OCCOC)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















